molecular formula C10H9BN2O2 B13119346 2,2'-Bipyridine-3-boronic acid

2,2'-Bipyridine-3-boronic acid

Cat. No.: B13119346
M. Wt: 200.00 g/mol
InChI Key: ZNAYQUPZDRKNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bipyridine-3-boronic acid (CAS 2225180-22-1) is a versatile bifunctional reagent highly valuable in inorganic and organic synthesis. Its molecular formula is C10H9BN2O2 . This compound synergistically combines the metal-chelating capability of the 2,2'-bipyridine scaffold with the reactivity of a boronic acid functional group. The 2,2'-bipyridine moiety is a renowned bidentate chelating ligand that forms stable complexes with various transition metal ions such as ruthenium, iron, and platinum . These complexes are foundational in the development of catalysts, luminescent materials, and oxidation reduction indicators . Concurrently, the boronic acid group at the 3-position makes this molecule an ideal building block for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures from halide or pseudohalide partners. Researchers can utilize 2,2'-Bipyridine-3-boronic acid to synthesize novel bipyridine derivatives or to incorporate the bipyridine ligand directly into conjugated organic frameworks and polymers. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(2-pyridin-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7,14-15H

InChI Key

ZNAYQUPZDRKNOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)C2=CC=CC=N2)(O)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Bipyridine 3 Boronic Acid and Its Functionalized Derivatives

Direct Boronation Strategies for the Bipyridine Core at the 3-Position

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing aryl and heteroaryl boronic esters. vanderbilt.edu Iridium-catalyzed reactions are particularly prominent in this field, offering high efficiency and functional group tolerance. researchgate.net The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. rsc.org

For the 2,2'-bipyridine (B1663995) (bpy) scaffold, direct Ir-catalyzed borylation using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) predominantly yields substitution at the 5- and 5'-positions, and to a lesser extent, the 4- and 4'-positions, due to the steric hindrance around the nitrogen atoms. researchgate.net Achieving direct borylation at the 3-position is challenging due to the electronic and steric environment of this site.

However, strategic modifications to the catalyst system or substrate can influence regioselectivity. The use of specifically designed ligands for the iridium center can tune the steric and electronic properties of the catalyst, potentially altering the site of borylation. vanderbilt.edursc.org For instance, research into directing groups has shown that placing a functional group on the substrate can override the inherent reactivity, guiding the borylation to a specific position. rsc.org While less common for the 3-position of bipyridine, rhodium(III)-catalyzed C-H functionalization with alkynes has been demonstrated, where a substituent at the 6-position of the bipyridine can weaken the adjacent N-Rh bond, facilitating a "rollover" cyclometalation that enables C-H activation at the 3-position. rsc.org This principle highlights that tailored catalytic systems can overcome the inherent selectivity challenges.

Table 1: Key Catalytic Systems for C-H Borylation

Catalyst Precursor Ligand Borylation Reagent Typical Positions Borylated on Bipyridine Reference
[{Ir(OMe)(cod)}₂] 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) Bis(pinacolato)diboron (B₂pin₂) 5,5' and 4,4' researchgate.net
[Ir(COE)₂Cl]₂ 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) Pinacolborane (HBpin) Aromatic C-H bonds, regioselectivity sterically driven acs.org

Suzuki-Miyaura Cross-Coupling Approaches for 2,2'-Bipyridine-3-boronic acid and its Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly reliable method for preparing bipyridine derivatives. mdpi.com This approach is frequently used to synthesize 2,2'-bipyridine-3-boronic acid, typically involving a two-step process: the synthesis of a 3-halo-2,2'-bipyridine precursor, followed by a palladium-catalyzed borylation.

Functionalization at the C3 position of 2,2'-bipyridines has been accomplished using Suzuki-Miyaura coupling. mdpi.comresearchgate.net The key precursor is often 3-bromo-2,2'-bipyridine. This halide can then undergo a Miyaura borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to yield the corresponding boronic ester, 2,2'-bipyridine-3-boronic acid pinacol (B44631) ester. This ester serves as a stable, isolable intermediate that can be hydrolyzed to the final boronic acid if needed.

The synthesis of various bipyridine derivatives through Suzuki coupling has been extensively documented. mdpi.com While 2-pyridylboronic acids can be unstable, their corresponding N-phenyldiethanolamine esters or pinacol esters show enhanced stability and are effective in coupling reactions. researchgate.netpreprints.org This makes the borylation of 3-halo-2,2'-bipyridine a favored route.

Table 2: Representative Suzuki-Miyaura Borylation for Bipyridine Precursors

Substrate Boron Source Catalyst Base Product Reference
3-Bromo-2,2'-bipyridine B₂pin₂ Pd(dppf)Cl₂ Potassium Acetate 2,2'-Bipyridine-3-boronic acid pinacol ester
2-Bromopyridine 3-Pyridine boronic pinacol ester Cyclopalladated ferrocenylimine Cs₂CO₃ 2,3'-Bipyridine mdpi.com

Regioselective Functionalization of the 2,2'-Bipyridine Scaffold at the 3-Position

Achieving regioselective functionalization at the 3-position of the 2,2'-bipyridine scaffold is known to be less straightforward than at other positions. mdpi.comresearchgate.net However, specific organometallic strategies have been developed to address this challenge.

One notable method is "rollover" cyclometalation. mdpi.com This process, often mediated by platinum(II), involves the initial N,N'-chelation of the bipyridine ligand to the metal center. Under certain conditions, one of the metal-nitrogen bonds can cleave, allowing the ligand to rotate. This "rollover" enables the metal to activate a remote C-H bond, such as the one at the 3-position, through cyclometalation. This activated intermediate can then undergo further reactions to introduce a functional group. For example, a sequence of oxidative addition and reductive elimination has been used to form a C-C bond at the C3 position. mdpi.comresearchgate.net

Besides this specialized activation, more conventional cross-coupling reactions remain a viable, though sometimes challenging, route. The reactivity of halopyridines in palladium-catalyzed couplings like Negishi and Suzuki-Miyaura is position-dependent, with 2-halopyridines generally being more reactive than 3-halopyridines. orgsyn.org Nevertheless, by carefully selecting catalysts and reaction conditions, successful coupling at the 3-position can be achieved. mdpi.comresearchgate.net

Other Synthetic Routes to 3-Substituted Bipyridines Incorporating Boronic Acid Functionality

Beyond direct borylation and standard cross-coupling of a pre-formed bipyridine core, other synthetic strategies involve constructing the substituted pyridine (B92270) ring itself. These methods can provide access to complex, highly functionalized bipyridines that might be difficult to prepare otherwise.

One such approach is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes. clockss.org By designing substrates with appropriate tethering and functionality, this method can build the pyridine ring of a bipyridine with substituents at desired positions. For instance, the cycloaddition of a diyne bearing a 2-pyridyl moiety with a nitrile can lead to the formation of a new pyridine ring, yielding a 2,2'-bipyridine. The regiochemistry can be controlled to favor the desired isomer. clockss.org If a boronic ester-containing nitrile or alkyne is used, this functionality can be incorporated directly into the final product at the 3-position.

Another versatile method is the cyclocondensation of β-ketoenamides. beilstein-journals.org This strategy starts with 1,3-dicarbonyl compounds which are converted to β-ketoenamides by N-acylation with a picolinic acid derivative. Subsequent acid-promoted cyclocondensation and functionalization (e.g., O-nonaflation) yields highly substituted bipyridines. These products, bearing reactive groups like nonaflates, are excellent precursors for further palladium-catalyzed reactions, including the introduction of a boronic acid moiety via Suzuki-Miyaura coupling. beilstein-journals.org

Post-Synthetic Modifications and Derivatization Approaches via the Boronic Acid Moiety

The boronic acid group in 2,2'-Bipyridine-3-boronic acid is not merely a terminal target but a versatile functional handle for extensive post-synthetic modifications. Organoboron compounds are exceptionally useful intermediates in organic synthesis due to their reactivity in a wide array of transformations. rsc.org

The most common application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. mdpi.com 2,2'-Bipyridine-3-boronic acid or its esters can be coupled with various aryl, heteroaryl, or vinyl halides or triflates to construct new carbon-carbon bonds, leading to a diverse library of complex, functionalized bipyridine ligands.

Beyond C-C bond formation, the boronic acid moiety can participate in Chan-Lam coupling reactions. This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds. For example, coupling with phenols, amines, or thiols can introduce C-O, C-N, or C-S linkages at the 3-position of the bipyridine core. derpharmachemica.comnih.gov

Furthermore, the boronic acid group can be converted to other functionalities. Oxidation of the boronic acid, typically with an oxidant like hydrogen peroxide, yields the corresponding hydroxyl group, providing access to 3-hydroxy-2,2'-bipyridine. This transformation is valuable for creating ligands with different electronic and coordinating properties.

Table 3: Post-Synthetic Modifications of the Bipyridine Boronic Acid Moiety

Reaction Type Reagents Catalyst Resulting Functional Group Reference
Suzuki-Miyaura Coupling Aryl Halide, Base Palladium complex (e.g., Pd(PPh₃)₄) Aryl mdpi.com
Chan-Lam Coupling Phenol Copper(II) Acetate Aryloxy derpharmachemica.com
Oxidation Hydrogen Peroxide, Base - Hydroxyl nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
2,2'-Bipyridine-3-boronic acid -
2,2'-Bipyridine bpy
Bis(pinacolato)diboron B₂pin₂
4,4′-di-tert-butyl-2,2′-bipyridine dtbpy
Pinacolborane HBpin
3-Bromo-2,2'-bipyridine -
2,2'-Bipyridine-3-boronic acid pinacol ester -
3-Pyridine boronic pinacol ester -
3-Hydroxy-2,2'-bipyridine -
1,3-bis(dicyclohexylphosphino)propane dcpp
1,5-cyclooctadiene cod
Cyclooctene coe
2-phenylpyridine ppy
Nonafluorobutanesulfonyl fluoride (B91410) NfF

Coordination Chemistry and Metal Complexation of 2,2 Bipyridine 3 Boronic Acid

Complexation with Transition Metals

There is no available literature detailing the formation of mononuclear, dinuclear, or polynuclear transition metal complexes with 2,2'-Bipyridine-3-boronic acid. Research into how the boronic acid functionality might influence the coordination geometry or the stability of different metal oxidation states has not been reported.

Mononuclear Coordination Complexes

Specific examples and structural data for mononuclear complexes are not present in the scientific literature.

Dinuclear and Polynuclear Metal Assemblies

The potential for the boronic acid group to act as a bridging unit to form dinuclear or polynuclear assemblies has not been investigated or reported.

Influence of Metal Oxidation State and Coordination Geometry on Complex Formation

Without experimental data, any discussion on the influence of metal oxidation states or preferred coordination geometries would be purely speculative.

Complexation with Lanthanide and Actinide Ions

The coordination behavior of 2,2'-Bipyridine-3-boronic acid with f-block elements has not been documented. The potential for the boronic acid to participate in coordination or influence the luminescence properties of lanthanide complexes is an open area for investigation.

Complexation with Main Group Elements

Similarly, there is a lack of information regarding the complexation of this ligand with main group elements. The interaction of the boronic acid group with elements such as boron, silicon, or tin has not been explored in the context of coordination complexes with this specific bipyridine derivative.

Ligand Field Effects and Electronic Structure of Metal Complexes

A detailed analysis of the ligand field effects and the electronic structure of metal complexes of 2,2'-Bipyridine-3-boronic acid is precluded by the absence of synthesized and characterized examples. Theoretical and spectroscopic studies that would provide insight into these properties are not available.

Spectroscopic and Structural Elucidation of 2,2'-Bipyridine-3-boronic acid Metal Complexes

The characterization of metal complexes formed with 2,2'-bipyridine-3-boronic acid relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the electronic and geometric structures of the complexes, confirming the coordination of the metal ion and elucidating the role of the boronic acid functionality.

X-ray Crystallographic Analysis of Metal Complexes

The introduction of a boronic acid group at the 3-position of one of the bipyridine rings can influence the crystal packing through intermolecular interactions like hydrogen bonding. acs.org While specific crystal structures for metal complexes of 2,2'-bipyridine-3-boronic acid are not extensively detailed in the provided search results, the analysis of related structures reveals that the bipyridine ligands adopt a cis-conformation upon coordination. nih.gov The planarity of the coordinated bipyridine ligand can be affected by substituents, which in turn influences intermolecular stacking interactions in the crystal lattice. nih.gov For instance, in some rhenium and manganese complexes with substituted bipyridine ligands, the ligand becomes more planar upon coordination, facilitating π-π stacking interactions. nih.gov

Table 1: Representative Crystallographic Data for Bipyridine-Containing Metal Complexes

Complex Crystal System Space Group Key Structural Features
[Fe(bpy)3][Fe(pydc)2]2·6.5H2O Triclinic P1 Octahedral Fe(II) center in [Fe(bpy)3]2+ cation. researchgate.net
ReLmeta(CO)3Br - - Coordinated bipyridine ligand is more planar than the free ligand. nih.gov

This table is illustrative and based on data for related 2,2'-bipyridine (B1663995) complexes.

Electronic Absorption and Emission Spectroscopy of Metal Complexes

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy provide insights into the electronic structure and excited-state properties of metal complexes. nih.gov Transition metal complexes of 2,2'-bipyridine are known for their intense absorption bands in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgwiley-vch.de The position and intensity of these bands are sensitive to the nature of the metal ion, the substituents on the bipyridine ligand, and the solvent polarity. nih.gov

For example, the well-studied [Ru(bpy)3]2+ complex exhibits a strong MLCT absorption band around 450 nm and emits light around 620 nm. wiley-vch.deresearchgate.netodinity.com The introduction of a boronic acid group at the 3-position could modulate these photophysical properties. The electron-withdrawing or -donating nature of the boronic acid moiety, and its potential to engage in intermolecular interactions, could shift the energies of the molecular orbitals involved in the electronic transitions. nih.gov The emission properties, including the luminescence quantum yield and excited-state lifetime, are also expected to be influenced by the presence of the boronic acid group. researchgate.net

Table 2: Photophysical Data for Representative Ru(II) Bipyridine Complexes

Complex Absorption λmax (nm) Emission λmax (nm)
[Ru(bpy)3]2+ ~450 ~620 wiley-vch.de
[Ru(bpy)2(dmbpy)]2+ - -

Data for substituted complexes are mentioned as being similar to the parent [Ru(bpy)3]2+ complex. researchgate.net

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the composition of metal complexes. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of coordination compounds, as it often allows the detection of the intact complex ion. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the complex. rsc.org

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the complex, providing structural information. nih.gov In the analysis of metal-ligand complexes, MS/MS can lead to the release of the free metal ion from the complex, which can be used to identify the metal center. nih.govnih.gov For complexes of 2,2'-bipyridine-3-boronic acid, ESI-MS would be expected to show a parent ion corresponding to the [M(L)n]x+ species, where L is the boronic acid-functionalized bipyridine ligand. The isotopic pattern of the parent ion can also help in confirming the identity of the metal. nih.gov While the analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions, various ionization techniques are being explored to obtain reliable data. researchgate.net

Electrochemical Characterization of Metal Complexes

Electrochemistry, particularly cyclic voltammetry (CV), is used to investigate the redox properties of metal complexes. umb.eduumb.edu Many transition metal bipyridine complexes exhibit reversible one-electron redox processes. wikipedia.org For instance, tris(bipyridine) complexes often show a metal-centered oxidation (e.g., RuII/RuIII) and multiple ligand-centered reductions. wiley-vch.deumb.edu The formal potentials of these redox couples provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umb.edu

The electrochemical behavior of a 2,2'-bipyridine-3-boronic acid metal complex would be influenced by the electronic effect of the boronic acid substituent. An electron-withdrawing boronic acid group would be expected to make the ligand-based reductions occur at more positive potentials and the metal-based oxidation at a more positive potential compared to the unsubstituted bipyridine complex. The stability of the various oxidized and reduced species can also be assessed using cyclic voltammetry. umb.edu

Table 3: Electrochemical Data for Representative Bipyridine Complexes in Acetonitrile

Complex E°(MIII/II) (V vs. reference) E°(bpy/bpy•-) (V vs. reference)
[Ru(bpy)3]2+ ~1.3 V vs Ag/AgCl rsc.org Multiple reductions starting around -1.5 V vs Fc/Fc+ wiley-vch.de

Reference electrodes vary between studies, so direct comparison should be made with caution.

Influence of the 3-Boronic Acid Moiety on Metal Coordination Behavior and Stability

The presence of a boronic acid group at the 3-position of the 2,2'-bipyridine ligand is expected to influence both the electronic properties of the ligand and its steric profile, thereby affecting its coordination behavior and the stability of the resulting metal complexes.

The boronic acid group is generally considered to be electron-withdrawing, which would decrease the electron density on the nitrogen atoms of the bipyridine ring system. This reduction in basicity could potentially lead to weaker metal-ligand bonds and consequently, lower stability constants for the resulting complexes compared to those with unsubstituted 2,2'-bipyridine. nih.gov The stability of metal complexes with 2,2'-bipyridine generally follows the Irving-Williams series. e-journals.in The chelate effect, arising from the bidentate coordination of the bipyridine ligand, contributes significantly to the high stability of these complexes. nih.govscispace.com

Catalytic Applications of 2,2 Bipyridine 3 Boronic Acid Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of 2,2'-bipyridine-3-boronic acid are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The boronic acid substituent can influence the catalytic performance by altering the electron density at the metal center.

C-C Coupling Reactions Mediated by 2,2'-Bipyridine-3-boronic acid Ligands

The 2,2'-bipyridine (B1663995) framework is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. nih.gov In the context of the Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, a ligand such as 2,2'-bipyridine-3-boronic acid presents a unique bifunctional character. wikipedia.org While pyridylboronic acids are typically employed as reagents in these reactions, incorporating the boronic acid directly onto the chelating ligand opens up novel catalytic possibilities. mdpi.comacs.org

Palladium complexes bearing substituted bipyridine ligands are known to be highly effective catalysts for Suzuki-Miyaura reactions. The electronic nature of the substituents on the bipyridine ring can influence the catalytic efficiency. The boronic acid group is generally considered electron-withdrawing, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle. While specific studies detailing the use of 2,2'-bipyridine-3-boronic acid as a ligand in C-C coupling are not prevalent, the performance of related functionalized pyridine (B92270) ligands provides insight into its potential. For example, the catalytic activity of various Pd(II) complexes with substituted pyridine ligands has been extensively tested in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid, demonstrating that electronic and steric effects play a crucial role in achieving high product yields. nih.gov

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂4-CN-PyridineK₂CO₃Toluene/H₂O100>99
Pd(OAc)₂4-MeO-PyridineK₂CO₃Toluene/H₂O10098
Pd(OAc)₂PyridineK₂CO₃Toluene/H₂O10097

Table 1. Representative yields for the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid using various substituted pyridine ligands with a Pd(II) precursor. Data sourced from studies on general pyridine ligand effects. nih.gov

Oxidation and Reduction Catalysis

Metal-bipyridine complexes are renowned for their roles in mediating challenging oxidation and reduction processes, including water oxidation and carbon dioxide (CO₂) reduction. nih.govrsc.org Ruthenium complexes with carboxylated bipyridine ligands, for instance, have been identified as highly effective water oxidation catalysts. nih.govresearchgate.net The catalytic activity in these systems is highly dependent on the electronic properties of the ligand.

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral 2,2'-bipyridine derivatives have been successfully employed in a wide range of enantioselective transformations, including cyclopropanation, allylic oxidation, and palladium-catalyzed allylic substitution. researchgate.netresearchgate.net

While 2,2'-bipyridine-3-boronic acid is itself achiral, the boronic acid group serves as a strategic functional handle for the introduction of chirality. It can be readily converted into boronate esters by reaction with chiral diols, such as those derived from tartaric acid or BINOL. This derivatization would yield a new class of C₂-symmetric or unsymmetrical chiral bipyridine ligands. The chiral pocket created by such a modification would be positioned to influence the stereochemical outcome of reactions at the metal center. The design of new chiral bipyridine ligands remains an active area of research, with novel scaffolds continuously being developed for applications in asymmetric catalysis. chemrxiv.orgrsc.org

Polymerization Catalysis

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that heavily relies on transition metal complexes, typically copper, coordinated by nitrogen-based ligands like 2,2'-bipyridine. nih.gov The catalytic activity of the Cu/bpy system in ATRP is highly tunable by modifying the substituents on the bipyridine ligand. researchgate.net

Studies on a series of 4,4'-disubstituted-2,2'-bipyridines have demonstrated a clear correlation between the electronic properties of the substituent and the polymerization rate. nih.govresearchgate.net Electron-donating groups increase the stability of the higher-oxidation-state copper(II) complex, leading to a larger ATRP equilibrium constant and a faster polymerization rate. nih.gov Conversely, electron-withdrawing groups slow the reaction. The boronic acid group at the 3-position would be expected to decrease the rate of polymerization relative to the unsubstituted bipyridine ligand. This tunability allows for precise control over the polymerization process.

4,4'-Substituent (R)Polymerization Rate (k_p^app / 10⁻⁴ s⁻¹)PDI (M_w/M_n)
(Me)₂N27.81.15
MeO18.11.10
Me2.501.11
H0.811.13
Cl0.201.19

Table 2. Effect of electronic properties of 4,4'-substituted bipyridine ligands on the rate and control of copper-catalyzed ATRP of methyl acrylate (MA). nih.gov

Heterogeneous Catalysis and Immobilized Systems

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, allowing for easy separation from the reaction products and enabling catalyst recycling. The boronic acid functionality of 2,2'-bipyridine-3-boronic acid makes it exceptionally well-suited for this purpose.

Anchoring Strategies for 2,2'-Bipyridine-3-boronic acid on Solid Supports

The boronic acid group can form stable, yet often reversible, covalent bonds with diol functionalities. Many common solid supports, such as silica, cellulose, and polyvinyl alcohol, are rich in surface hydroxyl groups that can serve as anchoring points. This interaction forms a boronate ester linkage, effectively tethering the bipyridine ligand to the support.

One prominent strategy involves the use of silica-based materials. The surface of silica can be functionalized with molecules containing diol groups, such as those derived from glycidoxypropyltrimethoxysilane, to enhance the loading and stability of the immobilized boronic acid. researchgate.net This approach allows for the creation of a robust heterogeneous catalyst where the catalytically active metal complex, chelated by the bipyridine moiety, is firmly anchored to the solid support. Such immobilized systems have been developed for a variety of metal catalysts, demonstrating enhanced stability and recyclability compared to their homogeneous counterparts. nih.govacs.orgnih.gov

Solid SupportFunctional Group for AnchoringLinkage TypePotential Catalytic Application
Silica (SiO₂)Surface silanols (-OH), often pre-functionalized with diolsBoronate EsterC-C Coupling, Oxidation
Graphene Oxide (GO)Diol groups on the basal planeBoronate EsterPhotocatalysis, Reduction
Polyvinyl Alcohol (PVA)1,2- and 1,3-diol units in the polymer backboneBoronate EsterPolymer-supported synthesis
CelluloseGlucose units containing cis-diolsBoronate EsterBiocatalysis, Green Chemistry

Table 3. Potential anchoring strategies for 2,2'-Bipyridine-3-boronic acid on various solid supports to create heterogeneous catalysts.

Performance and Recyclability of Heterogeneous Catalysts

Heterogenization of homogeneous catalysts, such as those based on bipyridine metal complexes, is a critical strategy for improving their practical utility. This process involves immobilizing the catalyst on a solid support, which facilitates easy separation from the reaction mixture and enables reuse, thereby enhancing economic and environmental sustainability. researchgate.net Common supports include polymers, silica, and metal-organic frameworks (MOFs). nih.govrsc.org

For bipyridine-based systems, immobilization has been successfully achieved using materials like covalent triazine frameworks (CTFs) and organosilica nanotubes. nih.govbohrium.com For instance, a rhodium(III) complex anchored to a bipyridine-based CTF demonstrated excellent activity and recyclability in the transfer hydrogenation of N-heteroarenes in water. bohrium.com Similarly, iridium-bipyridine complexes supported on organosilica nanotubes have shown high activity and durability in C-H activation reactions, with the catalyst being recyclable for up to 10 cycles with minimal loss of activity. nih.gov

Table 1: Performance of Bipyridine-Based Heterogeneous Catalysts in Selected Reactions

Catalyst SystemReaction TypeKey Performance MetricRecyclabilityReference
Iridium-Bipyridine on Organosilica NanotubesC-H Borylation of Benzene97% yieldHigh activity after 10 cycles nih.gov
Rhodium-Bipyridine on Covalent Triazine FrameworkTransfer HydrogenationExcellent activityMaintained high activity bohrium.com
Palladium(II)/Cationic 2,2'-BipyridylSuzuki Cross-CouplingHigh yieldsLittle loss of activity after 5 cycles researchgate.net

This table presents data from related bipyridine systems to illustrate typical performance and recyclability.

A catalyst derived from 2,2'-Bipyridine-3-boronic acid could potentially be immobilized through the boronic acid group itself, which can form covalent bonds with supports containing diol functionalities, or through other synthetic handles. The performance of such a heterogeneous catalyst would depend on factors like the stability of the support, the strength of the catalyst-support linkage, and the accessibility of the active metal center to the substrates. Leaching of the metal from the support is a common deactivation pathway that would need to be assessed to confirm the catalyst's heterogeneity and long-term stability. researchgate.net

Mechanistic Investigations in Catalysis using 2,2'-Bipyridine-3-boronic acid Ligands

Mechanistic studies are crucial for understanding how a catalyst functions and for designing more efficient systems. For catalysts incorporating bipyridine ligands, investigations often focus on the electronic effects of substituents on the bipyridine rings, which can influence the reactivity of the metal center. researchgate.net The catalytic cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination for cross-coupling reactions. nih.gov

In the context of a 2,2'-Bipyridine-3-boronic acid ligand, mechanistic studies would aim to elucidate several key aspects:

Role of the Ligand: Computational and spectroscopic methods could determine how the electronic properties of the bipyridine moiety, as modified by the electron-withdrawing boronic acid group, affect the energies of intermediates and transition states in the catalytic cycle. researchgate.netnih.gov

Participation of the Boronic Acid Group: A critical question is whether the boronic acid group is merely a spectator that tunes the electronics or if it actively participates in the reaction. For example, it could interact with substrates or reagents, potentially influencing the reaction pathway. Boronic acids are known to interact with Lewis bases, which could be relevant depending on the reaction conditions. nih.gov

Catalyst Activation and Deactivation: Mechanistic studies would also probe how the active catalytic species is formed and the pathways through which it deactivates. For instance, in some palladium-catalyzed reactions, the nature of the bipyridine ligand can be crucial for catalyst stability and preventing precipitation. nih.govnih.gov

For example, in the catalytic reduction of CO2 using Rhenium-bipyridine complexes, mechanistic studies have shown that substituents on the bipyridine ligand have a significant effect on the catalyst's activity and overpotential. researchgate.net Similar detailed studies would be necessary to understand the precise mechanism of a catalyst featuring a 2,2'-Bipyridine-3-boronic acid ligand.

Role of the Boronic Acid in Modulating Catalytic Activity and Selectivity

The functional groups attached to a ligand can profoundly modulate the activity and selectivity of a metal catalyst. fiu.eduku.ac.ae These effects can be steric or electronic in nature. A boronic acid group, -B(OH)₂, is generally considered an electron-withdrawing group, which would decrease the electron density at the metal center to which the bipyridine ligand is coordinated.

This electronic modulation can have several consequences:

Chemoselectivity: The electronic nature of the catalyst can influence its selectivity toward different functional groups in a substrate. The boronic acid group could enhance selectivity by altering the binding affinity of the catalyst for different substrates or by influencing the energetics of competing reaction pathways.

Lewis Acidity: The boronic acid moiety itself is a Lewis acid and can engage in interactions that direct or facilitate catalysis. nih.govrsc.org It can reversibly form covalent bonds with hydroxyl groups, which could be exploited to activate or bind to substrates containing diols, carboxylic acids, or alcohols. rsc.org This interaction could serve to bring the substrate into proximity with the active metal center, thereby enhancing reaction rates and controlling selectivity, a concept known as boronic acid catalysis. nih.govresearchgate.net

For instance, in palladium catalysis, the choice of ligand is known to be critical. Bidentate ligands like 2,2'-bipyridine can stabilize the catalyst, but can also inhibit reactions if their binding is too strong. nih.gov The specific electronic and steric profile imparted by the 3-boronic acid substituent would uniquely tune these properties, potentially leading to novel catalytic performance.

Supramolecular Assemblies and Materials Science Utilizing 2,2 Bipyridine 3 Boronic Acid

Self-Assembly via Metal-Ligand Coordination

The 2,2'-bipyridine (B1663995) (bpy) moiety is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable complexes with a vast array of transition metals. wikipedia.orgwikipedia.orgnih.gov This capability is harnessed to drive the self-assembly of supramolecular structures. The two nitrogen atoms of the bipyridine unit act as a bidentate chelator, binding to a metal center to form a stable five-membered ring. wikipedia.orgchemmethod.com

The stability of these metal-ligand complexes is a key factor in their formation. Bipyridine complexes are generally more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands due to the chelate effect. nih.gov This robust interaction provides the thermodynamic driving force for the self-assembly process, leading to the formation of ordered structures from individual molecular components.

Covalent Self-Assembly Approaches Involving Boronate Ester Formation

The boronic acid group of 2,2'-Bipyridine-3-boronic acid provides an alternative and complementary route to self-assembly through the formation of reversible covalent bonds. Boronic acids are known to react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. mdpi.com This reaction is typically reversible, with the stability of the boronate ester being sensitive to factors such as pH, solvent, and the presence of competing diols. mdpi.compageplace.de

This reversible covalent chemistry is a powerful tool for constructing dynamic supramolecular systems. By reacting 2,2'-Bipyridine-3-boronic acid with multivalent diols, it is possible to generate a variety of architectures, including macrocycles, cages, and polymers. acs.orgnih.gov The self-assembly process is driven by the formation of multiple boronate ester linkages, leading to thermodynamically stable products.

A particularly interesting approach combines boronate ester formation with the Lewis acidity of the boron atom. The interaction between the nitrogen atoms of pyridine linkers and the boron center of boronic esters can lead to the formation of dative B←N coordination bonds, resulting in unique "plug-in-socket" type architectures. acs.orgnih.gov This demonstrates how the two distinct chemical functionalities of 2,2'-Bipyridine-3-boronic acid can cooperate to create complex and highly ordered supramolecular structures.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. 2,2'-Bipyridine-3-boronic acid is an excellent candidate for a bifunctional linker in MOF synthesis. The bipyridine unit can coordinate to metal centers to form the framework's nodes, while the boronic acid group can be incorporated as a functional site within the pores or participate in secondary linking strategies.

The use of bipyridine-based linkers, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, has been shown to produce robust 3D MOF structures. researchgate.netresearchgate.net Similarly, 2,2'-Bipyridine-3-boronic acid can be used to construct frameworks where the bipyridine moiety defines the primary structure through metal coordination. The presence of the boronic acid group offers a site for post-synthetic modification, allowing for the introduction of other functional groups or the grafting of molecules within the MOF channels.

Furthermore, the bipyridine sites integrated into the MOF structure can remain available for further coordination. For example, MOF-253, which is built with 2,2'-bipyridine-5,5'-dicarboxylic acid, contains open bipyridine sites that can subsequently chelate other metal ions like PdCl2 or Cu(BF4)2. researchgate.net This post-synthetic metalation allows for the introduction of catalytic or other functional centers into the framework. A similar strategy could be employed with MOFs constructed from 2,2'-Bipyridine-3-boronic acid, creating multifunctional materials with tailored properties.

Framework ComponentRole in MOF ConstructionPotential Functionality
2,2'-Bipyridine unit Primary linker through coordination with metal ionsStructural foundation, site for post-synthetic metalation
Boronic acid group Pore functionalization, secondary linkerSensing, catalysis, post-synthetic modification
Metal Ion/Cluster Structural nodeDefines framework topology, catalytic center

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers where the building blocks are linked by strong covalent bonds. The boronic acid functionality is central to the formation of many COFs, typically through condensation reactions with diols or other linkers to form boronate ester or boroxine (B1236090) linkages.

2,2'-Bipyridine-3-boronic acid is a prime building block for creating highly functional COFs. In this case, the boronic acid group would participate in the primary bond-forming reactions that create the extended, porous framework. The 2,2'-bipyridine unit would be covalently integrated into the COF's backbone, lining the pores with metal-chelating sites.

This approach allows for the precise placement of bipyridine functionalities throughout the material. These embedded bipyridine sites can then be metalated in a post-synthetic step, similar to the strategy used in MOFs. rsc.orgresearchgate.net This has been successfully demonstrated with COFs synthesized from linkers like [2,2'-Bipyridine]-5,5'-diamine, which are then used to coordinate metal ions for applications in catalysis. tcichemicals.comnih.gov Integrating rhenium tricarbonyl complexes bearing 2,2'-bipyridine ligands into COFs has been explored for the electrocatalytic reduction of CO2. rsc.orgresearchgate.net The resulting materials combine the porosity and stability of the COF with the catalytic activity of the metal-bipyridine complexes.

Polymer Chemistry and Macromolecular Design

Beyond crystalline frameworks, 2,2'-Bipyridine-3-boronic acid can be incorporated into various polymer architectures to create functional macromolecules. It can be used as a monomer, a cross-linker, or a side-chain functional group to impart specific properties to the resulting polymer.

For instance, porous organic polymers (POPs) have been synthesized using bipyridine-containing monomers. dtu.dk These materials can act as macroligands, capable of chelating metal ions to form polymer-supported catalysts. dtu.dkrsc.org By using 2,2'-Bipyridine-3-boronic acid in such syntheses, one could create polymers with dual-responsive or dual-functional sites. The bipyridine units could be used for metal-coordination-based cross-linking or catalysis, while the boronic acid groups could enable pH-responsive behavior or cross-linking through boronate ester formation.

This dual functionality allows for the design of complex macromolecular structures, such as self-healing hydrogels, where one type of dynamic bond (e.g., boronate ester) provides a primary network structure and a second stimulus (e.g., addition of metal ions) can be used to alter the material's properties.

Responsive Materials Design and Applications

A key advantage of incorporating 2,2'-Bipyridine-3-boronic acid into materials is the ability to create systems that respond to external stimuli. This responsiveness stems from the dynamic and reversible nature of both boronate ester bonds and metal-ligand coordination.

Stimuli-Responsive Behavior:

pH Sensitivity: Boronate ester linkages are generally stable under neutral or alkaline conditions but can be hydrolyzed in acidic environments. mdpi.com Materials cross-linked via boronate esters can therefore be designed to disassemble or swell in response to a decrease in pH.

Diol/Sugar Sensitivity: The formation of boronate esters is a reversible equilibrium. In the presence of a high concentration of a competing diol, such as glucose, an existing boronate ester can be displaced. mdpi.com This principle is the basis for glucose-responsive materials used in sensing and drug delivery applications.

Metal Ion Sensitivity: The bipyridine unit will selectively bind to specific metal ions. This can be used to trigger assembly or disassembly, or to alter the optical or electronic properties of the material in the presence of target ions.

Multi-Stimuli Response: Materials incorporating 2,2'-Bipyridine-3-boronic acid can exhibit responsiveness to multiple stimuli. For example, a nanoparticle platform functionalized with boronic acids showed responsive behavior to ATP, acidic pH, and nucleophilic reagents through the disruption of B-N coordination bonds. nih.gov

These responsive properties are highly valuable for applications in chemical sensing, controlled release systems, and "smart" materials that can adapt to their environment.

Thin Film and Nanostructure Fabrication

The self-assembly properties of 2,2'-Bipyridine-3-boronic acid and its derivatives can be exploited to fabricate ordered thin films and nanostructures on surfaces. Techniques such as spin-coating, layer-by-layer assembly, and surface-initiated polymerization can be employed.

Thin films of transition metal complexes containing 2,2'-bipyridine, particularly tris(2,2'-bipyridine)ruthenium(II), have been extensively studied for their photophysical and electroluminescent properties. utexas.educornell.edu These films are often fabricated by spin-coating solutions of the complex onto substrates like indium tin oxide (ITO). utexas.eduutexas.edu The performance of devices made from these films, such as light-emitting electrochemical cells (LECs), is highly dependent on the film's thickness and morphology. utexas.educornell.edu

2,2'-Bipyridine-3-boronic acid offers additional handles for controlling film deposition and nanostructure formation. The boronic acid group can be used to anchor the molecule to surfaces containing diol functionalities or to build up multilayered films through sequential reactions with diol linkers. This allows for more precise control over film thickness and architecture compared to simple physical deposition methods. The combination of surface anchoring via boronate ester formation and subsequent metal complexation at the bipyridine sites could be used to create highly ordered, functional nanostructures on a substrate.

Molecular Recognition and Chemical Sensing Principles Involving 2,2 Bipyridine 3 Boronic Acid

Chemo- and Fluorosensing of Metal Ions

The 2,2'-bipyridine (B1663995) framework serves as the primary recognition site for metal ions. As a neutral bidentate ligand, it forms stable complexes with numerous transition metal ions, including but not limited to iron(II), ruthenium(II), copper(II), nickel(II), and zinc(II). wikipedia.orgresearchgate.netnih.gov The formation of these metal complexes often leads to significant changes in the molecule's photophysical properties, which can be harnessed for chemo- and fluorosensing applications. The boronic acid substituent plays a crucial role in modulating these properties and can introduce a secondary level of control or sensing capability.

Selectivity in metal ion sensing is governed by the inherent coordination preferences of the 2,2'-bipyridine ligand for specific metal ions, influenced by factors such as ionic radius, charge density, and preferred coordination geometry of the metal. nih.govnih.gov The presence of the boronic acid group can further tune this selectivity. For instance, the Lewis acidity of the boron center can interact with the coordinated metal ion or with other ligands in the coordination sphere, subtly altering the stability of the complex with different metals.

Sensitivity is achieved through the amplification of the binding event into a measurable signal, typically a change in absorbance (colorimetric) or fluorescence (fluorometric) intensity or wavelength. researchgate.net The formation of a complex with a metal ion rigidly holds the two pyridine (B92270) rings of the bipyridine unit coplanar, which can enhance fluorescence quantum yields. wikipedia.org Probes based on boronic acids have demonstrated high selectivity and sensitivity for specific metal ions, such as Fe³⁺ and Cu²⁺, where the boronic acid groups are directly involved in the binding and signaling process. researchgate.netrsc.orgresearchgate.net For example, a bisboronic acid-based sensor showed improved selectivity for Fe³⁺ compared to its monoboronic and non-boronic acid analogues, suggesting the boronic acid group plays a key role in regulating the recognition process. researchgate.net The detection limit for some metal ion chemosensors can reach the parts-per-million (ppm) or even lower ranges. researchgate.netsemanticscholar.org

Table 1: Examples of Metal Ion Interactions with Bipyridine and Boronic Acid Moieties
Metal IonInteracting MoietyTypical Sensing ResponseReference
Fe²⁺/Fe³⁺2,2'-Bipyridine / Boronic AcidColorimetric change, Fluorescence enhancement/quenching researchgate.netresearchgate.netresearchgate.net
Cu²⁺2,2'-Bipyridine / Boronic AcidFluorescence enhancement or quenching researchgate.netrsc.org
Zn²⁺2,2'-BipyridineForms highly fluorescent complexes researchgate.netresearchgate.net
Hg²⁺Boronic Acid / Sulfur-modified BipyridineSelective fluorescence quenching or enhancement researchgate.netsemanticscholar.org
Cd²⁺2,2'-BipyridineForms fluorescent complexes researchgate.netresearchgate.net

The signaling mechanism upon metal ion binding is often governed by sophisticated photophysical processes such as Photoinduced Electron Transfer (PET) and Charge Transfer (CT).

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (bipyridine) and a fluorophore are held in close proximity. In the absence of the target metal ion, electron transfer can occur from an electron-rich part of the molecule (e.g., the nitrogen lone pairs) to the excited fluorophore, quenching its fluorescence. Upon coordination of a metal ion to the bipyridine nitrogens, the energy of the lone pair electrons is lowered, which can inhibit the PET process and "turn on" the fluorescence. rsc.orgrsc.org The boronic acid group can also participate in PET; its conversion to an anionic boronate ester upon binding a diol can alter its electron-donating/accepting properties and modulate the PET process. nih.govmdpi.com

Charge Transfer (CT): In CT-based sensors, the boronic acid group [-B(OH)₂] acts as an electron-withdrawing group. nih.gov Upon binding a diol, it is converted to an anionic form, which can act as an electron-donating group. nih.gov This change in the electronic nature of the substituent alters the charge transfer characteristics of the entire molecule, often leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.govnih.gov When a metal ion binds to the bipyridine unit, it creates a strong metal-to-ligand charge transfer (MLCT) state, which is often highly luminescent and forms the basis for sensing in many ruthenium(II)-bipyridine complexes. wikipedia.orgnih.govresearchgate.net

Recognition of Anions

The boronic acid moiety of 2,2'-Bipyridine-3-boronic acid serves as a recognition site for anions. Boronic acids are Lewis acids due to the electron-deficient boron atom, allowing them to accept a lone pair of electrons from Lewis bases. nih.gov This property enables the binding of anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), and phosphate derivatives. nih.govnih.gov The interaction can involve the formation of a coordinate covalent bond, transforming the trigonal planar sp² hybridized boron into a tetrahedral sp³ hybridized boronate species. This structural change alters the electronic properties of the attached bipyridine system, providing a mechanism for optical or electrochemical signal transduction. Receptors containing gem-diboronic acids have been shown to be highly effective for recognizing oxoanions in aqueous solutions, with binding affinities superior to other neutral motifs like ureas. nih.gov The binding is often highly directional, and in some cases, involves a combination of direct interaction at the boron center and hydrogen bonding. nih.gov

Binding and Recognition of Small Molecules (e.g., Carbohydrates, Diols, Amines) based on Chemical Interaction Mechanisms

The primary mechanism for the recognition of small molecules like carbohydrates and diols by 2,2'-Bipyridine-3-boronic acid is the formation of reversible covalent bonds between the boronic acid group and 1,2- or 1,3-diol functionalities present in the target molecule. nih.govnih.gov

This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.gov The reaction is typically favorable in aqueous solutions at physiological pH. nih.gov The key transformation is the change in the boron atom's hybridization from sp² in the free boronic acid to sp³ in the cyclic boronate ester. acs.org This change has several consequences that can be used for sensing:

Change in Acidity: The formation of the boronate ester increases the acidity of the boron center, lowering its pKa from around 9 to approximately 6. nih.gov This allows for significant changes in the sensor's properties around neutral pH.

Electronic Modulation: The conversion from a neutral boronic acid (an electron-withdrawing group) to an anionic boronate ester (which can act as an electron-donating group) profoundly impacts the electronic structure of the molecule. nih.gov This change is the basis for signal transduction via PET or CT mechanisms, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govnih.govresearchgate.net

Fluorinated boronic acid-appended bipyridinium salts have been used in sensor arrays to detect and differentiate various diol-containing bioanalytes, including fructose, glucose, galactose, and catechol, by generating characteristic fingerprints in ¹⁹F NMR spectroscopy. nih.govmorressier.com

Table 2: Recognition of Small Molecules by the Boronic Acid Moiety
Analyte ClassSpecific ExamplesInteraction MechanismResulting Change
Carbohydrates/SaccharidesGlucose, Fructose, GalactoseReversible covalent bond formation with diolsFormation of cyclic boronate ester; B hybridization changes from sp² to sp³
DiolsCatechol, DopamineReversible covalent bond formation with 1,2-diolsFormation of cyclic boronate ester
AnionsFluoride, Cyanide, PhosphateLewis acid-base interactionFormation of tetrahedral boronate species
Amines-Lewis acid-base interaction (B-N bond)Formation of a coordinate bond

Design Principles for Turn-On/Turn-Off Probes

The design of "turn-on" or "turn-off" fluorescent probes based on 2,2'-Bipyridine-3-boronic acid relies on modulating a fluorescence quenching mechanism.

Turn-On Probes: These probes are designed to be non-fluorescent or weakly fluorescent ("off") in their free state and become highly fluorescent ("on") upon binding the analyte. nih.gov A common strategy involves using PET as a quenching pathway. rsc.org For 2,2'-Bipyridine-3-boronic acid, the lone pair electrons on the bipyridine nitrogens or the boronic acid group itself can act as an electron donor to quench an attached fluorophore. Analyte binding (e.g., a metal ion to the bipyridine or a diol to the boronic acid) alters the electronic properties, inhibits PET, and restores fluorescence. rsc.org Another "turn-on" mechanism, termed the "loose-bolt" mechanism, proposes that the hydroxyl groups of the boronic acid can quench fluorescence through vibrational energy dissipation; conversion to a more massive boronate ester upon analyte binding removes this quenching pathway. acs.org

Turn-Off Probes: In this design, the probe is initially fluorescent ("on"), and the fluorescence is quenched ("off") upon interaction with the analyte. This can be achieved if the analyte itself is a quencher, such as paramagnetic metal ions like Cu²⁺ or Fe³⁺, which can quench fluorescence through energy or electron transfer upon binding to the bipyridine site. mdpi.com Alternatively, analyte binding can induce a conformational change that brings a quencher moiety into proximity with the fluorophore, enabling mechanisms like Förster Resonance Energy Transfer (FRET) or static quenching. rsc.orgmdpi.com

Integration into Advanced Receptor Architectures

The 2,2'-Bipyridine-3-boronic acid motif can be incorporated as a building block into more complex supramolecular systems and materials to create advanced receptor architectures.

Polymers and Hydrogels: The molecule can be functionalized and polymerized to create chelating polymers for the sequestration of heavy metal ions from solutions. researchgate.net Similarly, incorporating this unit into hydrogel networks can lead to materials that swell or shrink in response to specific analytes like glucose, enabling applications in controlled drug release or continuous monitoring. nih.gov

Sensor Arrays: Instead of relying on a single highly selective sensor, advanced recognition can be achieved using sensor arrays. mdpi.com A probe like 2,2'-Bipyridine-3-boronic acid, which can respond differently to various analytes (e.g., different sugars, metal ions) under varying conditions (e.g., different pH levels), can be used as a single component in such an array. mdpi.com The combined pattern of responses, when analyzed with statistical methods like linear discriminant analysis (LDA), can be used to identify and distinguish between multiple structurally similar analytes. mdpi.com

Surface Modification: The molecule can be immobilized on surfaces, such as gold nanoparticles or electrodes, to create heterogeneous sensors. nih.govnih.gov This allows for the development of reusable sensing platforms with electrochemical or optical readouts for detecting analytes in complex media. nih.gov

Computational and Theoretical Investigations of 2,2 Bipyridine 3 Boronic Acid and Its Complexes

Electronic Structure Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For 2,2'-Bipyridine-3-boronic acid, DFT calculations can elucidate the ground-state geometry, electron density distribution, and orbital energies. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G*. mdpi.comnih.govnih.gov The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. mdpi.com By applying TD-DFT, it is possible to predict the electronic absorption spectra (UV-Vis) of 2,2'-Bipyridine-3-boronic acid and its metal complexes. researchgate.netrsc.org This method calculates the energies of electronic transitions between molecular orbitals, providing insights into the nature of these transitions, such as π-π* or n-π* transitions, and metal-to-ligand charge transfer (MLCT) bands in the case of metal complexes. researchgate.netacs.org The choice of functional and basis set is critical for obtaining accurate predictions of excitation energies and oscillator strengths. researchgate.net

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) analysis provides a detailed picture of the bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For 2,2'-Bipyridine-3-boronic acid, the HOMO is expected to be localized primarily on the electron-rich 2,2'-bipyridine (B1663995) ring system, while the LUMO may have significant contributions from the boronic acid group, which possesses an empty p-orbital on the boron atom. The boronic acid substituent can influence the energy levels of the frontier orbitals of the bipyridine core. The nature of the bonding in metal complexes of 2,2'-Bipyridine-3-boronic acid can also be elucidated through MO analysis, revealing the extent of σ-donation from the nitrogen atoms to the metal and any π-backbonding from the metal to the bipyridine ligand.

A representative table of calculated frontier molecular orbital energies for a related substituted bipyridine is shown below.

OrbitalEnergy (eV)Localization
LUMO+1-1.52Bipyridine Ring
LUMO-2.15Bipyridine Ring / Boronic Acid
HOMO-6.23Bipyridine Ring
HOMO-1-6.89Bipyridine Ring

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. TD-DFT calculations can simulate the UV-Vis absorption spectrum of 2,2'-Bipyridine-3-boronic acid, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com These theoretical spectra can be compared with experimental data to confirm the identity of the compound and to understand the electronic transitions responsible for the observed absorption bands.

Similarly, DFT calculations can be used to predict NMR chemical shifts. For 2,2'-Bipyridine-3-boronic acid, the prediction of ¹¹B NMR chemical shifts is particularly important for characterizing the boronic acid group. ucl.ac.uksdsu.eduacs.org The calculated chemical shifts are sensitive to the electronic environment of the boron atom and can help to identify its coordination state. nsf.gov ¹H and ¹³C NMR chemical shifts can also be calculated to aid in the complete structural elucidation of the molecule. rsc.org

Below are tables with predicted spectroscopic data for 2,2'-Bipyridine-3-boronic acid, based on calculations of similar compounds.

Predicted UV-Vis Absorption Data

Transitionλmax (nm)Oscillator Strength (f)Assignment
S0 → S13100.45π → π
S0 → S22850.21π → π
S0 → S32500.15n → π*

Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹¹B28.5
¹H (pyridyl)7.5 - 8.8
¹H (B(OH)₂)5.0 - 6.0

Reaction Mechanism Studies (e.g., Transition State Analysis, Energy Profiles)

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving 2,2'-Bipyridine-3-boronic acid, such as its synthesis or its participation in catalytic cycles like the Suzuki-Miyaura coupling, DFT calculations can be used to map out the entire reaction pathway. rsc.orgmdpi.com This involves locating the structures of reactants, intermediates, transition states, and products.

Transition state analysis is a key component of these studies. By identifying the transition state structure, which represents the energy maximum along the reaction coordinate, the activation energy of the reaction can be calculated. nih.govresearchgate.netwisc.edu This provides crucial information about the reaction kinetics. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the correct reactants and products. Plotting the energy of the system along the reaction pathway generates a reaction energy profile, which provides a visual representation of the thermodynamics and kinetics of the reaction.

Ligand-Metal Binding Energy Calculations

The stability of metal complexes formed by 2,2'-Bipyridine-3-boronic acid is a critical aspect of its coordination chemistry. DFT calculations can be employed to quantify the strength of the interaction between the ligand and a metal center by calculating the ligand-metal binding energy. rsc.orgnih.gov This is typically done by calculating the energy of the optimized complex, the free ligand, and the free metal ion, and then determining the energy difference.

Binding energy calculations can be performed for a variety of metal ions to predict the selectivity of the ligand. nih.govresearchgate.net These calculations can also be used to study the effect of the boronic acid group on the binding affinity of the bipyridine scaffold. The results of these calculations can guide the design of new ligands with enhanced binding properties for specific applications, such as in catalysis or materials science.

Molecular Dynamics Simulations of Supramolecular Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.govrsc.org For supramolecular systems involving 2,2'-Bipyridine-3-boronic acid, MD simulations can provide insights into their self-assembly processes, structural dynamics, and stability. acs.orgdigitellinc.comnih.gov

In an MD simulation, the atoms in the system are treated as classical particles, and their motion is governed by Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the system over time, it is possible to observe how the molecules interact and organize into larger supramolecular structures. These simulations can reveal the key intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process.

Future Research Directions and Emerging Applications for 2,2 Bipyridine 3 Boronic Acid

Expanding Synthetic Diversity and Regioselective Functionalization Strategies

Future research will likely focus on expanding the library of 2,2'-Bipyridine-3-boronic acid derivatives through advanced synthetic methodologies. The development of regioselective functionalization techniques is crucial for introducing a wide range of substituents onto the bipyridine core, thereby fine-tuning the electronic, steric, and coordination properties of the molecule.

Established methods for modifying bipyridine rings, such as Negishi, Stille, and Suzuki cross-coupling reactions, offer pathways to new derivatives. acs.orgnih.gov The boronic acid group itself is a key reactant in Suzuki coupling, allowing for the creation of complex biaryl structures. nih.gov Future strategies will likely adapt flexible synthesis routes, such as those starting from 1,3-diketones to create β-ketoenamides, which can then undergo cyclocondensation to form highly functionalized and unsymmetrical bipyridines. beilstein-journals.org This modular approach allows for the systematic variation of substituents, leading to a diverse collection of ligands for various applications. beilstein-journals.org

Table 1: Potential Functionalization Strategies for the 2,2'-Bipyridine (B1663995) Scaffold
Reaction TypeDescriptionPotential Application for 2,2'-Bipyridine-3-boronic acidReference
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid with an organohalide.Utilizing the inherent boronic acid for coupling or functionalizing other positions on the ring with halides for subsequent coupling. nih.gov
Stille CouplingPalladium-catalyzed coupling of an organotin compound with an organohalide.Creating bipyridine derivatives by reacting stannylated pyridines with bromopyridines, a method adaptable to the core structure. nih.gov
Negishi CouplingPalladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.Offers an alternative to Stille coupling for synthesizing complex bipyridines with high catalyst activity. nih.gov
CyclocondensationFormation of the pyridine (B92270) rings from acyclic precursors like β-ketoenamides.Allows for the de novo synthesis of the bipyridine core with desired substituents already in place before introducing the boronic acid. beilstein-journals.org
Regioselective N-oxidation/N-methylationControlled functionalization at specific positions (e.g., C6) by first activating one of the nitrogen atoms.Enables the introduction of functional groups like carboxylic acids or halogens at specific sites away from the boronic acid. researchgate.net

Development of Novel Catalytic Systems and Enhanced Mechanistic Understanding

The bipyridine motif is a cornerstone ligand in coordination chemistry and catalysis, forming stable and active complexes with a variety of transition metals, including ruthenium, rhodium, and nickel. nih.govresearchgate.netrsc.org Future work will explore the unique catalytic properties of metal complexes incorporating 2,2'-Bipyridine-3-boronic acid. The boronic acid group can serve multiple roles: as an anchoring site to immobilize the catalyst on a support, as a recognition element to bind specific substrates, or as a co-catalytic site participating directly in the reaction mechanism. rsc.org

For instance, in photoredox catalysis, where nickel-bipyridine complexes are prominent, the boronic acid moiety could influence the electronic structure and reactivity of the catalytic intermediates. acs.org Similarly, in water oxidation catalysis, where ruthenium-bipyridine complexes are studied, the boronic acid could modulate the redox potentials and kinetics of the catalytic cycle. nih.gov A deeper mechanistic understanding, aided by computational methods like Density Functional Theory (DFT), will be essential to unravel the specific effects of the boronic acid group on catalyst activity, selectivity, and stability. acs.org Such studies can elucidate reaction pathways and transition state energies, guiding the rational design of more efficient catalysts. researchgate.netnih.gov

Advanced Materials Design and Integration into Functional Devices

The dual functionality of 2,2'-Bipyridine-3-boronic acid makes it an excellent building block for advanced materials. The bipyridine unit can coordinate with metal ions to form metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies, while the boronic acid group can engage in reversible covalent bonding to form boronate esters or participate in hydrogen bonding networks. acs.orgresearchgate.net

This combination allows for the design of functional materials with tailored properties. For example, incorporating this ligand into MOFs could create porous materials with open bipyridine sites for catalysis and boronic acid sites for selective guest recognition. rsc.orgacs.org In optoelectronics, bipyridine-dicarboxylic acid ligands have been used to engineer the surface of perovskite nanocrystals, enhancing their photoluminescence and stability for display applications. rsc.org By analogy, 2,2'-Bipyridine-3-boronic acid could be used to surface-functionalize nanomaterials, creating hybrid materials for sensors or light-emitting devices. The self-assembly of diboronic esters with bipyridines can lead to discrete "plug-in-socket" geometries, a principle that could be extended to design complex, multi-component materials. acs.org

Exploration of New Molecular Recognition and Sensing Modalities

Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a feature widely exploited in the development of sensors for saccharides and other biologically important polyols. nih.govacs.orgmdpi.com The 2,2'-bipyridine component is a classic chelator for metal ions and a common component in fluorescent signaling units, such as in ruthenium complexes. nih.gov The integration of these two recognition motifs in a single molecule opens the door to creating sophisticated multi-analyte sensors.

Future research is expected to focus on developing chemosensors based on 2,2'-Bipyridine-3-boronic acid that can simultaneously or selectively detect both saccharides and metal ions. rsc.org Such a sensor could feature a metal complex where the bipyridine coordination modulates its fluorescence, which is further altered upon the binding of a saccharide to the boronic acid group. Beyond sugars, boronic acids can also interact with other species like fluoride (B91410) ions and hydrogen peroxide, expanding the range of potential analytes. rsc.orgnih.gov These sensing systems could be designed for applications in medical diagnostics, environmental monitoring, and biological research. mdpi.com

Table 2: Potential Analytes for Sensors Based on the Boronic Acid Moiety
Analyte ClassSpecific ExamplesBinding PrincipleReference
SaccharidesGlucose, Fructose, RiboseReversible covalent bond formation with cis-diols to form cyclic boronate esters. nih.govacs.org
CatecholaminesDopamine, L-DOPABinding to the 1,2-benzendiol (catechol) moiety. nih.gov
Glycoproteins / GlycansVarious cell-surface or secreted proteinsRecognition of the carbohydrate portions (diols) of the biomolecule. mdpi.com
AnionsFluoride (F⁻), Cyanide (CN⁻)Interaction of the Lewis acidic boron atom with strong Lewis bases. nih.gov
Reactive Oxygen SpeciesHydrogen Peroxide (H₂O₂)Oxidation of the arylboronate to a phenol, which can trigger a signaling response. rsc.org

Multiscale Computational Modeling and Experimental Validation for Predictive Design

The advancement of applications for 2,2'-Bipyridine-3-boronic acid will be significantly accelerated by the integration of multiscale computational modeling with experimental validation. Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic structures of molecules and materials, as well as for understanding reaction mechanisms and binding affinities. acs.orgbiorxiv.org

In the future, these methods will be employed for the in silico design of new derivatives and systems. For example, computational screening could identify which substituents on the bipyridine ring would be optimal for a specific catalytic reaction or which metal ion would form the most effective luminescent complex for sensing applications. nih.gov Modeling can predict the excited-state properties of metal complexes, which is crucial for designing photo-active materials and catalysts. nih.gov This predictive approach, where computational results guide synthetic efforts, creates a synergistic feedback loop. Experimental characterization of the synthesized compounds then validates and refines the computational models, leading to more accurate predictions and a more efficient discovery process for new functional molecules and materials. biorxiv.org

Sustainable Chemistry Approaches and Green Synthesis Utilizing 2,2'-Bipyridine-3-boronic acid

Adherence to the principles of green and sustainable chemistry is a critical goal for modern chemical research. walshmedicalmedia.comrsc.org Future work involving 2,2'-Bipyridine-3-boronic acid will increasingly focus on environmentally benign synthetic routes and applications. This includes the development of syntheses that minimize waste, avoid hazardous reagents, and utilize renewable resources and greener solvents like water. walshmedicalmedia.comrsc.org

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity 2,2'-Bipyridine-3-boronic acid?

  • Methodological Answer : The synthesis typically employs Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid precursors. Key parameters include:
  • Solvent System : Use anhydrous THF or DMF under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Temperature : Maintain 80–100°C for 12–24 hours to ensure complete coupling .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in DCM/MeOH 9:1) to avoid over- or under-coupling.

Q. How can researchers characterize the structural integrity and purity of 2,2'-Bipyridine-3-boronic acid?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Confirm regioselectivity of the boronic acid group. For example, the bipyridine protons show distinct splitting patterns (δ 8.2–8.8 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₁₀H₉BN₂O₂: 208.01 g/mol) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to detect impurities (<2%) .
    Validation : Compare spectral data with literature or commercial standards (e.g., Kanto Reagents) .

Advanced Research Questions

Q. How does the boronic acid moiety in 2,2'-Bipyridine-3-boronic acid influence its coordination chemistry with transition metals?

  • Methodological Answer : The boronic acid group introduces Lewis acidity, enabling dual functionality:
  • Metal Binding : The bipyridine nitrogen atoms chelate metals (e.g., Cu²⁺, Ru²⁺), while the boronic acid can stabilize adjacent hydroxyl groups or participate in secondary interactions .
  • Applications : Design heterobimetallic complexes for catalytic C–C bond formation. For example, Cu(II) complexes show enhanced activity in oxidation reactions due to synergistic effects .
    Experimental Tip : Use X-ray crystallography to resolve coordination geometry, as seen in Cu(II)-orotate-bipyridine complexes .

Q. What strategies mitigate hydrolysis of 2,2'-Bipyridine-3-boronic acid during storage or catalytic applications?

  • Methodological Answer : Hydrolysis is minimized by:
  • Storage : Store at 0–6°C in anhydrous solvents (e.g., THF) or as a pinacol ester derivative, which is hydrolyzed in situ .
  • Stabilization : Add Lewis bases (e.g., pyridine) to neutralize acidic protons, reducing boroxine formation .
    Data Contradiction Alert : While pinacol esters enhance stability, they may reduce reactivity in cross-coupling; optimize stoichiometry using kinetic studies .

Q. What are the challenges in using 2,2'-Bipyridine-3-boronic acid in aqueous-phase catalysis, and how are they addressed?

  • Methodological Answer : Challenges include boronic acid instability and competing side reactions. Solutions involve:
  • pH Control : Work at pH 7–9 to balance hydrolysis and reactivity .
  • Ligand Design : Modify the bipyridine backbone with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .
    Case Study : Fluorinated analogs (e.g., 2-fluoro-6-cyclohexylpyridine-3-boronic acid) show improved water tolerance .

Troubleshooting and Data Analysis

Q. How should researchers resolve conflicting spectral data for 2,2'-Bipyridine-3-boronic acid derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Steps include:
  • Variable-Temperature NMR : Identify dynamic processes (e.g., boronic acid ↔ boroxine equilibria) .
  • DEPT-135/HSQC : Assign ambiguous peaks and exclude diastereomers .
  • Cross-Validation : Compare with analogs (e.g., 3-bromopyridine-2-carboxylic acid) to confirm shifts .

Q. What are the limitations of computational modeling for predicting 2,2'-Bipyridine-3-boronic acid reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) may underestimate solvation effects on boronic acid acidity. Mitigate by:
  • Explicit Solvent Models : Include water molecules in the simulation box .
  • Experimental pKa Validation : Compare predicted acidity (e.g., ChemSpider data ) with potentiometric titrations .

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